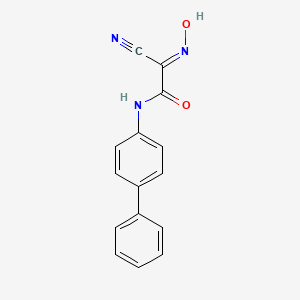![molecular formula C22H18BrN5O2 B2863591 N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1261007-46-8](/img/no-structure.png)
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Antimicrobial Activities
- Antimicrobial and Antipathogenic Activities : Triazole derivatives have been synthesized and characterized for their antimicrobial activities against various bacteria and fungi. Some derivatives have shown significant antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their ability to form biofilms, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Application in Cancer Research
- Cancer Cell Line Inhibition : The synthesis of specific triazole derivatives and their inhibition effects on cancer cell lines have been documented, indicating the potential of these compounds in cancer research. One study synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and found it to inhibit the proliferation of cancer cell lines effectively, demonstrating its potential as an anticancer agent (Lu et al., 2017).
Application in Material Science and Photophysical Study
- Photophysical Properties Study : Novel triazole derivatives have been synthesized and studied for their photophysical properties, including absorption, emission, and quantum yields in various solvents. These studies contribute to the development of new materials with potential applications in optoelectronics and fluorescent markers (Padalkar et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-phenoxyaniline to form the amide intermediate, which is then cyclized with sodium azide to form the triazole ring. The final compound is obtained by coupling the triazole intermediate with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "2-bromo-4-methylbenzoic acid", "thionyl chloride", "4-phenoxyaniline", "sodium azide", "4-phenoxybenzene-1,2-diamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "2-bromo-4-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with 4-phenoxyaniline to form the amide intermediate.", "The amide intermediate is then cyclized with sodium azide to form the triazole ring.", "The triazole intermediate is then coupled with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final compound, N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS番号 |
1261007-46-8 |
分子式 |
C22H18BrN5O2 |
分子量 |
464.323 |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) |
InChIキー |
FVHXADHELORZJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



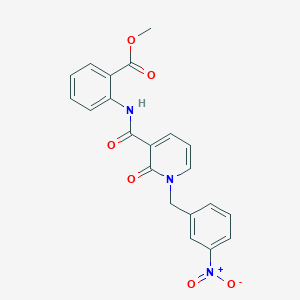
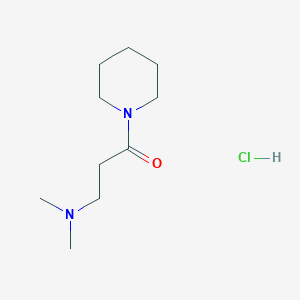
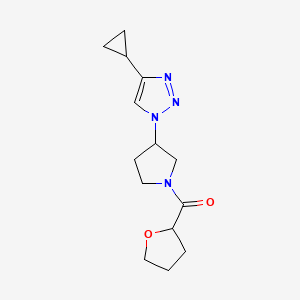
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)
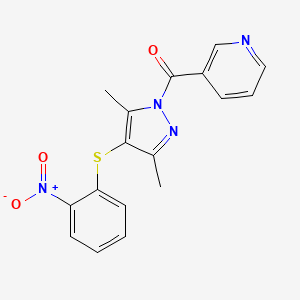
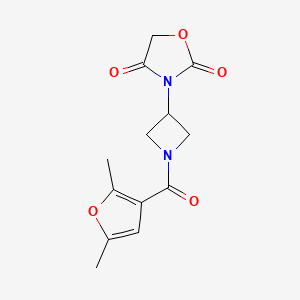
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)
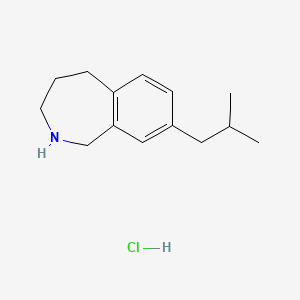
![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)
![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
